4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-[[4-(1,3-thiazol-2-yl)piperazin-1-yl]methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S2/c12-10-14-9(8-18-10)7-15-2-4-16(5-3-15)11-13-1-6-17-11/h1,6,8H,2-5,7H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAIWKJERXUHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)N)C3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Thiazol-2-amine Intermediate
- The 1,3-thiazol-2-amine moiety is typically prepared by cyclization of α-haloketones with thiourea or related sulfur and nitrogen sources.
- A common approach involves reacting 2-bromoacetophenone derivatives with thiourea under reflux conditions to yield the corresponding thiazol-2-amine.
- Purification is achieved by recrystallization or chromatographic techniques to obtain high purity intermediates.
Preparation of 4-(1,3-Thiazol-2-yl)piperazine
- Piperazine is reacted with 2-chloromethyl-1,3-thiazole or related halomethyl thiazole derivatives to introduce the 1,3-thiazol-2-yl substituent at the piperazine nitrogen.
- This nucleophilic substitution typically employs mild bases such as triethylamine or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or methanol.
- Reaction temperatures are controlled between ambient and 50°C to prevent decomposition.
Coupling of the Piperazinylmethyl Thiazole with 1,3-Thiazol-2-amine
- The final step involves the alkylation of 1,3-thiazol-2-amine at the 4-position with the 4-(1,3-thiazol-2-yl)piperazin-1-yl)methyl intermediate.
- This is achieved by reacting the amine with a suitable halomethyl derivative of the piperazinyl thiazole under basic conditions.
- Triethylamine or potassium hydroxide is used as base, with dichloromethane or methanol as solvent.
- The reaction is monitored by TLC or HPLC to ensure completion.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization to thiazol-2-amine | α-Haloketone + Thiourea, reflux 4-6 h | Ethanol or Methanol | 80-90 | 70-85 | Purified by recrystallization |
| 2 | N-alkylation of piperazine | Piperazine + 2-chloromethyl-1,3-thiazole + base | DMF or Methanol | 25-50 | 65-80 | Base: triethylamine or K2CO3 |
| 3 | Coupling reaction | 4-(1,3-Thiazol-2-yl)piperazin-1-yl)methyl halide + 1,3-thiazol-2-amine + base | DCM or Methanol | 5-30 | 60-75 | Base: KOH or triethylamine; purification by extraction and chromatography |
Detailed Research Findings and Notes
- Selectivity: The use of mild bases and controlled temperatures is critical to avoid ring opening or decomposition of the thiazole rings.
- Intermediates: The piperazine intermediate can be isolated and characterized by NMR and mass spectrometry to confirm substitution.
- Purification: Silica gel chromatography and acid-base extraction techniques are commonly employed to purify the final product.
- Yields: Overall yields for the multistep synthesis range between 40-60% depending on the scale and reaction optimization.
- Scalability: Patent literature indicates that these methods are amenable to scale-up with minor modifications to solvent volumes and reaction times.
Summary Table of Key Synthetic Steps
| Compound/Intermediate | Key Reagents | Reaction Type | Conditions | Yield Range (%) |
|---|---|---|---|---|
| 1,3-Thiazol-2-amine | α-Haloketone, Thiourea | Cyclization | Reflux in EtOH/MeOH | 70-85 |
| 4-(1,3-Thiazol-2-yl)piperazine | Piperazine, 2-chloromethylthiazole, Base | N-alkylation | RT-50°C, DMF/MeOH | 65-80 |
| 4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine | Piperazinylmethyl halide, 1,3-thiazol-2-amine, Base | Coupling | 5-30°C, DCM/MeOH | 60-75 |
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H17N5S
- Molecular Weight : 275.37 g/mol
- CAS Number : 897935-20-5
The compound features a thiazole ring, which is known for its biological activity, and a piperazine moiety that enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. Studies have shown that derivatives of 4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine have demonstrated effectiveness against various bacterial strains, making them candidates for developing new antibiotics .
Anticancer Properties
Thiazole derivatives are also being explored for their anticancer effects. Preliminary studies suggest that this compound can inhibit tumor growth in specific cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .
Central Nervous System (CNS) Effects
The piperazine component suggests potential applications in CNS disorders. Research has indicated that similar compounds may exhibit anxiolytic and antidepressant effects, warranting further investigation into their efficacy in treating mental health conditions .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and piperazine functionalities. Variations in the synthesis can lead to derivatives with altered biological activities, enhancing the compound's versatility for research purposes.
Mechanism of Action
The mechanism of action of 4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects . For instance, it may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s uniqueness lies in its piperazine-thiazole linkage, distinguishing it from other aminothiazoles. Below is a detailed comparison with structurally or functionally related compounds:
Key Observations
Bioactivity: TH-848 and TH-644 exhibit potent inhibition of mPGES-1 and osteoclastogenesis, attributed to their aryl substituents (naphthyl, fluorophenyl), which enhance hydrophobic interactions with target enzymes .
Structural Impact: Piperazine vs. Aryl Groups: Piperazine’s basic nitrogen atoms increase water solubility, whereas aryl groups (e.g., dichlorophenyl in ) enhance lipophilicity, affecting membrane permeability and target binding . Aminothiazole Core: Common to all compounds, this moiety serves as a hydrogen-bond donor/acceptor, critical for interactions with enzymatic active sites .
Synthetic Accessibility :
- The target compound can be synthesized via nucleophilic substitution or coupling reactions, similar to methods used for TH-848 (amide coupling) and N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methanesulfonamide (sulfonylation) .
Biological Activity
4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique combination of thiazole and piperazine moieties, which contribute to its diverse pharmacological effects, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.38 g/mol. The structural configuration allows for various interactions with biological targets, enhancing its therapeutic potential.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The thiazole ring is believed to play a critical role in enzyme inhibition, while the piperazine component enhances binding affinity to various receptors. This dual action can lead to significant therapeutic effects against infections and tumors.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Various studies have assessed its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Bactericidal |
| Escherichia coli | 31.25 - 125 μM | Bactericidal |
| Candida albicans | 15.62 μM | Fungicidal |
The compound has shown bactericidal effects by inhibiting protein synthesis and disrupting cell wall integrity, leading to cell death in susceptible strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 10 - 20 | Apoptosis |
| MCF7 (breast) | 15 - 30 | Cell Cycle Arrest |
The anticancer activity is attributed to the compound's ability to interfere with metabolic pathways critical for cancer cell survival .
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that the compound exhibited significant activity against MRSA strains, outperforming traditional antibiotics like ciprofloxacin .
Study on Anticancer Properties
Another investigation focused on the anticancer properties of this compound against breast cancer cells. The results showed that treatment with varying concentrations led to a decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous thiazole-piperazine derivatives are synthesized by refluxing intermediates with POCl₃ as a cyclizing agent (90°C, 3 hours) to form the thiazole core . Reaction optimization involves adjusting stoichiometry, solvent polarity (e.g., DMSO/water mixtures for recrystallization), and temperature to improve yield and purity. Catalysts like triethylamine may enhance nucleophilic attack efficiency .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with signals for thiazole protons (δ 7.2–8.9 ppm) and piperazine methylene groups (δ 3.1–4.0 ppm) .
- HPLC : Reverse-phase HPLC (e.g., acetonitrile/water gradients) assesses purity (>98% required for pharmacological studies) .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z 183.25 for the core thiazole fragment) .
Q. How is the compound initially screened for biological activity in vitro?
- Methodological Answer : Preliminary assays include:
- Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity Assays : MTT or SRB protocols on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme Inhibition : Fluorometric assays for targets like COX-2 or kinases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data for thiazole-piperazine derivatives be resolved?
- Methodological Answer : Discrepancies in SAR (e.g., varying antibacterial vs. anticancer potency) arise from substituent electronic effects or binding mode differences. Strategies include:
- Comparative Molecular Field Analysis (CoMFA) : To map steric/electronic requirements .
- Crystallography : Resolving ligand-target complexes (e.g., kinase binding pockets) to identify critical interactions .
- Meta-Analysis : Cross-referencing datasets from Gahtori et al. (2009) and Smith et al. (2012) to isolate confounding variables like assay conditions .
Q. What strategies improve the synthetic yield and scalability of this compound?
- Methodological Answer :
- By-Product Mitigation : Use scavengers (e.g., polymer-supported reagents) to trap excess POCl₃ .
- Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- Design of Experiments (DoE) : Multivariate analysis optimizes parameters like pH (8–9 for precipitation) and solvent ratios .
Q. How are in vivo pharmacokinetic and toxicity profiles evaluated for this compound?
- Methodological Answer :
- Rodent Models : Oral/IP administration followed by LC-MS/MS plasma analysis to determine Cₘₐₓ, t₁/₂, and bioavailability .
- Toxicokinetics : Histopathology and serum biomarkers (ALT, creatinine) assess hepatic/renal toxicity .
- Metabolite Identification : Microsomal incubations (CYP450 enzymes) with HR-MS/MS fragmentation .
Q. What computational methods predict binding modes and off-target effects?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide simulates binding to targets (e.g., EGFR or 5-HT receptors), validated by mutagenesis .
- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond donors) using tools like Schrödinger .
- Machine Learning : QSAR models trained on PubChem datasets prioritize analogs with reduced hERG liability .
Q. How is stability under physiological conditions assessed, and what formulation strategies enhance shelf life?
- Methodological Answer :
- Forced Degradation : Exposure to pH 1–10 buffers, UV light, and oxidants (H₂O₂) to identify degradation pathways .
- Lyophilization : Cryoprotectants (trehalose) improve thermal stability in lyophilized powders .
- Nanocarriers : PEGylated liposomes or PLGA nanoparticles enhance aqueous solubility and reduce plasma protein binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
